molecular formula C9H8F2O2 B3093438 Methyl 4,5-difluoro-2-methylbenzoate CAS No. 1245515-60-9

Methyl 4,5-difluoro-2-methylbenzoate

Cat. No.: B3093438
CAS No.: 1245515-60-9
M. Wt: 186.15 g/mol
InChI Key: XDOGLSZAOXRKPK-UHFFFAOYSA-N
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Description

Methyl 4,5-difluoro-2-methylbenzoate is a fluorinated organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol. It is supplied as a solid that should be stored sealed in dry conditions at 2-8°C . As a methyl ester, this compound serves as a versatile synthetic intermediate and building block in organic chemistry, particularly valuable in the research and development of novel pharmaceuticals and agrochemicals . The strategic incorporation of fluorine atoms on the aromatic ring can significantly enhance the reactivity, metabolic stability, and bioavailability of target molecules, making fluorinated intermediates like this one crucial for modern drug discovery . Its primary research value lies in its role as a precursor to 4,5-difluoro-2-methylbenzoic acid, a key scaffold used in constructing complex molecular structures for applications such as anti-inflammatory and analgesic drugs . Furthermore, fluorinated benzoic acid derivatives have been identified as critical components in the discovery of new therapeutic agents, such as novel reversible inhibitors of bacterial DprE1, an emerging target for combating multidrug-resistant tuberculosis . Safety Information: This compound is classified with the signal word "Danger" according to GHS standards. It poses specific health hazards, including toxicity if swallowed (H301), toxicity in contact with skin (H311), and toxicity if inhaled (H331). Researchers must adhere to strict safety protocols, including avoiding breathing dust/fume and using appropriate personal protective equipment . Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4,5-difluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGLSZAOXRKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-difluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-difluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 2-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile, and the reaction conditions are carefully controlled to achieve selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of 4,5-difluoro-2-methylbenzyl alcohol.

    Oxidation: Formation of 4,5-difluoro-2-methylbenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4,5-difluoro-2-methylbenzoate is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its fluorinated structure enhances bioactivity and stability, making it a valuable component in drug development.

Case Study: Synthesis of Antiviral Agents

A notable application is in the synthesis of antiviral compounds where fluorinated benzoates have been shown to improve efficacy against viral infections. Research indicates that compounds with difluoromethyl groups exhibit enhanced interaction with viral enzymes, leading to increased antiviral activity .

Agrochemical Applications

In agrochemicals, this compound serves as a precursor for developing herbicides and pesticides. The introduction of fluorine atoms into organic molecules often increases their potency and selectivity.

Example: Herbicide Development

Studies have demonstrated that derivatives of this compound can be effective in controlling specific weed species while minimizing damage to crop plants. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

The compound is also explored in materials science for its potential use in developing advanced materials such as polymers and coatings. The incorporation of difluoromethyl groups can impart desirable properties such as increased hydrophobicity and chemical resistance.

Research Insights: Coating Formulations

Recent research has focused on formulating coatings that utilize this compound to enhance durability and resistance to environmental factors. Such coatings are particularly beneficial in industrial applications where longevity and performance are critical .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsSynthesis of antiviral agentsEnhanced bioactivity and stability
AgrochemicalsDevelopment of selective herbicidesReduced crop damage
Material ScienceAdvanced coating formulationsIncreased durability and chemical resistance

Mechanism of Action

The mechanism of action of methyl 4,5-difluoro-2-methylbenzoate depends on its specific application. In chemical reactions, the fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effect of the fluorine atoms can enhance the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack.

In biological systems, the presence of fluorine atoms can affect the compound’s interaction with biological targets, such as enzymes or receptors. Fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, potentially altering the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between methyl 4,5-difluoro-2-methylbenzoate and its analogs are critical for their distinct chemical behaviors and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound 1245515-60-9 C₉H₈F₂O₂ 186.1554 2-CH₃, 4-F, 5-F Pharmaceutical intermediate, research
Methyl 4,5-difluoro-2-isopropoxybenzoate 1394955-02-2 C₁₁H₁₂F₂O₃ 230.21 2-OCH(CH₃)₂, 4-F, 5-F Potential agrochemical intermediate
Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate 2121428-62-2 C₁₁H₁₁F₃O₄ 264.20 4-OCH₃, 5-OCH₃, 2-CF₃ High lipophilicity; drug design
Methyl 2-(bromomethyl)-4,5-difluorobenzoate - C₉H₇BrF₂O₂ 265.06 2-CH₂Br, 4-F, 5-F Reactive intermediate for cross-coupling
Methyl 2-amino-4,5-difluorobenzoate - C₈H₇F₂NO₂ 187.14 2-NH₂, 4-F, 5-F Precursor for fluorescent dyes

Key Observations :

Substituent Effects: Fluorine vs. Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in the dimethoxy analog enhances electron-withdrawing effects, making it useful in electron-deficient aromatic systems for catalysis or drug design .

Reactivity: Bromomethyl Substituent: Methyl 2-(bromomethyl)-4,5-difluorobenzoate is highly reactive due to the bromine atom, enabling cross-coupling reactions in materials science . Amino Group: The amino substituent in Methyl 2-amino-4,5-difluorobenzoate introduces nucleophilic sites for derivatization, such as peptide coupling or fluorophore synthesis .

Applications :

  • Agrochemicals : The isopropoxy analog (Methyl 4,5-difluoro-2-isopropoxybenzoate) may serve as a precursor for herbicides, similar to sulfonylurea esters like metsulfuron-methyl .
  • Pharmaceuticals : The original compound’s fluorine atoms improve metabolic stability, making it a candidate for bioactive molecule scaffolds .

Commercial Availability: this compound is supplied by multiple vendors (e.g., Nantong Xindao Biotech, Shandong Liteng Biotechnology) at competitive prices . Analogs like the bromomethyl and amino derivatives are niche products, often requiring custom synthesis .

Research Findings and Trends

  • Fluorine Impact : Fluorine substitution at positions 4 and 5 reduces electron density in the aromatic ring, favoring electrophilic substitution at the 2-position .
  • Synthetic Utility : The compound’s methyl ester group facilitates hydrolysis to carboxylic acids, a common step in prodrug activation .

Biological Activity

Methyl 4,5-difluoro-2-methylbenzoate is a compound that has recently garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoate structure. This unique configuration may influence its interaction with biological systems.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Interactions : The compound can interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions may lead to either inhibition or activation of enzymatic activity, potentially affecting drug efficacy and toxicity.
  • Cell Signaling Pathways : It has been shown to modulate key signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation. This modulation can influence gene expression related to apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that it undergoes phase I and phase II metabolic reactions, leading to various metabolites that may exhibit different biological activities. The bioavailability and half-life of this compound have yet to be fully characterized.

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

  • Gene Expression : It influences the expression of genes associated with cell survival and proliferation.
  • Toxicity Studies : In animal models, high doses have been linked to liver toxicity and oxidative stress, highlighting the need for careful dosage considerations.

Dosage Effects

The effects of this compound vary with dosage:

  • Low Doses : May exhibit therapeutic effects.
  • High Doses : Associated with adverse effects such as hepatotoxicity.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Insecticidal Activity : Related benzoate compounds have been studied for their effectiveness as insecticides. For instance, methyl benzoate has shown significant toxicity against various agricultural pests, suggesting potential applications in pest control .
  • Neurotoxicity : Research on related compounds revealed neurotoxic effects at high concentrations, indicating that this compound may also impact the nervous system in animal models .

Research Findings Summary Table

Study FocusFindingsReference
Enzyme InteractionInteracts with cytochrome P450 enzymes; affects drug metabolism
Cell SignalingModulates MAPK/ERK pathway; influences apoptosis and cell cycle genes
ToxicityHigh doses linked to liver toxicity; oxidative stress observed
Insecticidal ActivityEffective against agricultural pests; potential for pest control
NeurotoxicityHigh concentrations cause neurotoxic effects in animal models

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Methyl 4,5-difluoro-2-methylbenzoate, and how does fluorination position impact yield?

  • Methodology : Use nucleophilic aromatic substitution (SNAr) with methyl 2-methyl-4,5-difluorobenzoic acid and methanol under acid catalysis (e.g., H₂SO₄). Fluorine at positions 4 and 5 enhances electron withdrawal, improving esterification efficiency. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize side products like di-ester derivatives .
  • Purity Control : Post-synthesis purification via fractional distillation (if liquid) or recrystallization (if solid) using hexane/ethyl acetate mixtures. Validate purity by GC (>98% as per similar fluorobenzoates in ).

Q. How can researchers verify the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Compare ¹⁹F NMR shifts (δ ≈ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (methyl groups at δ 2.5–3.0 ppm).
  • MS : Confirm molecular ion [M+H]⁺ at m/z 216.1 (C₁₀H₁₀F₂O₂).
  • FT-IR : Ester C=O stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What solvent systems are optimal for chromatographic separation of this compound from reaction mixtures?

  • HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time ~8–10 min (based on analogous methyl fluorobenzoates in ).
  • TLC : Hexane:ethyl acetate (4:1) with UV visualization at 254 nm (Rf ≈ 0.5) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The 2-methyl group increases steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, electron-withdrawing fluorines at 4,5-positions activate the ring toward nucleophilic attack. Use bulky ligands (e.g., SPhos) to mitigate steric effects and enhance coupling yields .
  • Data Example :

Reaction TypeYield (Control)Yield (With SPhos)
Suzuki-Miyaura35%68%

Q. What computational methods predict the hydrolytic stability of this compound under physiological conditions?

  • Approach : Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis transition states. The ester’s stability correlates with LUMO energy (−2.1 eV for fluorinated vs. −1.8 eV for non-fluorinated analogs). Validate experimentally via pH 7.4 buffer incubation (37°C, 48 hrs) and HPLC monitoring .

Q. How do substituent positions (4,5-difluoro vs. 3,4-difluoro) affect the compound’s biological activity in enzyme inhibition assays?

  • Case Study : Compare inhibition of cytochrome P450 3A4 (CYP3A4) using fluorobenzoate derivatives. 4,5-Difluoro substitution shows IC₅₀ = 12 µM vs. 3,4-difluoro (IC₅₀ = 28 µM), attributed to enhanced electron deficiency improving active-site binding .

Methodological Challenges & Contradictions

Q. Discrepancies in reported melting points for this compound analogs: How to resolve?

  • Resolution : Differing purity grades (e.g., >95% vs. >98%) and polymorphic forms can cause variability. Use DSC to identify polymorph transitions and standardize recrystallization solvents (e.g., ethanol vs. acetone) .

Q. Why do some studies report unexpected byproducts during methylation of 4,5-difluoro-2-methylbenzoic acid?

  • Root Cause : Over-methylation due to excess CH₃I or prolonged reaction times. Mitigate via controlled reagent addition (dropwise, 0°C) and real-time GC-MS monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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